N-o-Fluorophenylglycine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing N-o-Fluorophenylglycine involves an acylation reaction. Initially, 2-fluoroaniline reacts with chloroacetic acid in the presence of an appropriate catalyst to form an amide intermediate. This intermediate then undergoes acid-catalyzed hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-o-Fluorophenylglycine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenylglycine derivatives .
Scientific Research Applications
N-o-Fluorophenylglycine has significant applications in various fields of scientific research:
Mechanism of Action
The mechanism by which N-o-Fluorophenylglycine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s binding affinity to enzymes and receptors, leading to increased efficacy in inhibiting or modulating their activity. This interaction can affect various biochemical pathways, making it a valuable compound in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-DL-α-phenylglycine: Another fluorinated derivative with similar structural characteristics.
4-Chloro-L-phenylalanine: A chlorinated analog with different electronic properties.
α-Methyl-DL-phenylalanine: A methylated derivative with distinct steric effects.
Uniqueness
N-o-Fluorophenylglycine is unique due to the ortho position of the fluorine atom on the phenyl ring, which significantly influences its electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets and in the synthesis of complex organic molecules .
Biological Activity
N-o-Fluorophenylglycine (N-o-FPhg) is a synthetic compound of increasing interest in biochemical and pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of phenylglycine, characterized by the presence of a fluorine atom at the ortho position of the phenyl ring. This modification can influence its interaction with biological systems, including its binding affinity to receptors and enzymes.
Mechanisms of Biological Activity
- Chloride Channel Modulation : Research indicates that N-o-FPhg may enhance chloride channel function in cells, which is crucial for various physiological processes including muscle contraction and neuronal signaling.
- Impact on Peptide Structure : The incorporation of fluorinated amino acids like N-o-FPhg into peptides can alter their structural conformation. For instance, studies have shown that the presence of d-4F-Phg can reduce the biological activity of certain peptides by interfering with their amphiphilic alpha-helical fold, which is essential for their function .
- Antimicrobial Activity : N-o-FPhg has been explored for its potential antimicrobial properties. Modified phenylglycines have been shown to exhibit activity against Gram-positive bacteria, suggesting that N-o-FPhg may share similar properties .
Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Peptide Studies : In one study, various analogues of fusogenic peptides were synthesized with the incorporation of N-o-FPhg. The results indicated that while some structural modifications retained biological activity, others led to decreased efficacy due to conformational changes .
- Antibiotic Production : Another investigation focused on the role of phenylglycine derivatives in the biosynthesis of antibiotics like pristinamycin. The study found that substituents on the phenyl ring could significantly affect antibiotic production and bioactivity against bacterial strains .
Case Studies
- Peptide Fusion Activity : A study involving membrane-associated peptides demonstrated that the incorporation of N-o-FPhg affected their ability to induce vesicle fusion. This was attributed to changes in peptide structure caused by the fluorinated side chain .
- Antimicrobial Efficacy : In tests against various bacterial strains, compounds containing N-o-FPhg derivatives exhibited varying degrees of antimicrobial activity. For example, certain derivatives showed promising results against Staphylococcus aureus and Streptococcus pneumoniae .
Table 1: Biological Activity of this compound Derivatives
Compound | Target Organism | Activity Level | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | Moderate | |
d-4F-Phg | Vesicle Fusion | Reduced | |
4-chloro-dl-Phg | Bacillus subtilis | Moderate |
Table 2: Structural Influence on Peptide Activity
Properties
IUPAC Name |
2-(2-fluoroanilino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJRLZZBUWJOGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409125 | |
Record name | N-o-Fluorophenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5319-42-6 | |
Record name | N-o-Fluorophenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-FLUOROANILINO)ACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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